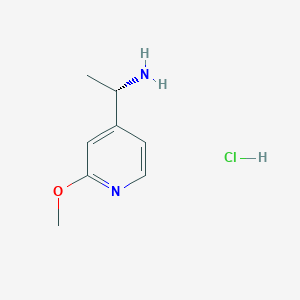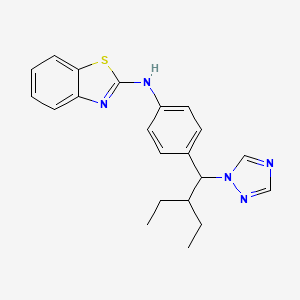
Talarozole
Overview
Description
Talarozole is a potent and selective inhibitor of cytochrome P450 26-mediated breakdown of endogenous all-trans-retinoic acid . It is being investigated for the treatment of psoriasis and acne . It has also been found to boost levels of retinoic acid in the body, which has been shown to suppress inflammation and joint cartilage damage caused by osteoarthritis .
Molecular Structure Analysis
Talarozole has a molecular formula of C21H23N5S . Its average mass is 377.506 Da and its monoisotopic mass is 377.167419 Da . The structure of Talarozole is complex, involving a benzothiazole ring fused with a triazole ring .Chemical Reactions Analysis
Talarozole is an orally active all-trans retinoic acid (RA) metabolism blocking agent (RAMBA). It inhibits both CYP26A1 and CYP26B1. In Ion Mobility Spectrometry, Talarozole showed a drift time of 16.648 ms, corresponding to a reduced ion mobility K0 of 1.072 cm2V−1s−1 .Physical And Chemical Properties Analysis
Talarozole has a molecular weight of 377.51 . It is soluble in DMSO at concentrations greater than or equal to 36 mg/mL . The storage conditions for Talarozole powder are -20°C for 3 years and 4°C for 2 years .Scientific Research Applications
Pharmacokinetics and Skin Applications
- Talarozole in Dermatology : Talarozole, a potent inhibitor of cytochrome P450-dependent all-trans-retinoic acid catabolism, is being developed for treating skin conditions like psoriasis and acne. A study by Baert and de Spiegeleer (2011) explored its pharmacokinetics, revealing that talarozole could achieve concentrations sufficient for local retinoid-like effects in the skin after topical application. About 80% of the drug localizes in the epidermis, showing potential for topical treatments in dermatology (Baert & de Spiegeleer, 2011).
Clinical Development and Trials
- Clinical Trials for Psoriasis and Acne : Talarozole has undergone Phase II clinical trials for oral formulations in treating psoriasis and acne, and a Phase I trial for a topical formulation. Although the development was suspended due to cost-cutting initiatives, its potential remains significant in these areas (Geria & Scheinfeld, 2008).
Talarozole's Mechanism of Action
- Inhibiting Retinoic Acid Hydroxylases : Talarozole acts by inhibiting CYP26A1 and CYP26B1, enzymes responsible for the clearance of all-trans retinoic acid (atRA), a vital physiological regulator. Inhibiting these enzymes leads to tissue-specific increases in atRA concentrations, influencing atRA signaling in target organs. This mechanism shows promise in manipulating atRA signaling for therapeutic purposes (Stevison et al., 2017).
Applications in Quality Control
- Ion Mobility Spectrometry for Quality Control : A study by Baert et al. (2011) demonstrated the use of ion mobility spectrometry (IMS) in pharmaceutical quality control for talarozole. This technique effectively detects talarozole residues, proving useful in ensuring cleanliness and safety in pharmaceutical manufacturing (Baert et al., 2011).
Gene Expression Studies
- Impact on Retinoid-Regulated Genes : Talarozole's effects on gene expression were studied in human epidermis. It was found to alter the expression of retinoid-regulated genes, such as CRABP2 and CYP26A1, without causing significant skin irritation. This suggests its potential in affecting gene expression related to retinoid pathways in the skin (British Journal of Dermatology, 2009).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[4-[2-ethyl-1-(1,2,4-triazol-1-yl)butyl]phenyl]-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5S/c1-3-15(4-2)20(26-14-22-13-23-26)16-9-11-17(12-10-16)24-21-25-18-7-5-6-8-19(18)27-21/h5-15,20H,3-4H2,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFYYXUGUBUECJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2)N4C=NC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942185 | |
| Record name | Talarozole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Rambazole is a new generation all-trans retinoic acid metabolism blocking agent, highly specific against the retinoic acid 4-hydroxylase. The drug alleviates hyperproliferation and normalizes differentiation of the epidermis in animal models of psoriasis. All-trans-retinoic acid (RA) regulates epithelial differentiation and growth through activation of specific nuclear RA receptors (RARs). Rambazole acts by inhibiting the metabolic breakdown of the retinoid, increasing the biological efficacy of RA. | |
| Record name | Talarozole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13083 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Talarozole | |
CAS RN |
201410-53-9 | |
| Record name | Talarozole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201410-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Talarozole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201410539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Talarozole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13083 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Talarozole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TALAROZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKD9N5CJ6W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B3028325.png)
![tert-butyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride](/img/structure/B3028326.png)
![(S)-N-((1,4-Diazabicyclo[2.2.2]octan-2-YL)methyl)-8-amino-7-chloro-2,3-dihydrobenzo[B][1,4]dioxine-5-carboxamide](/img/structure/B3028329.png)
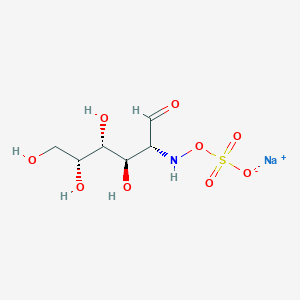


![9,10-Bis[phenyl(m-tolyl)-amino]anthracene](/img/structure/B3028339.png)
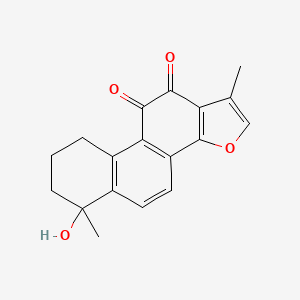


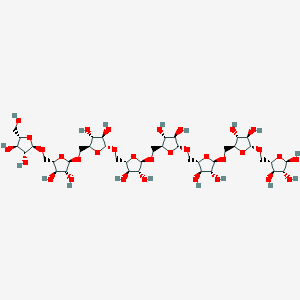
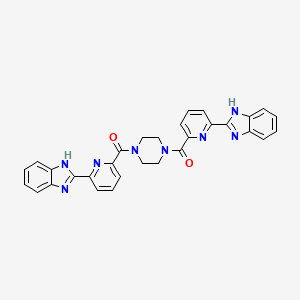
![9,24-Bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol](/img/structure/B3028347.png)
